6-Chloropyridazine-3,4-diamine

pKa ionization state solubility

6-Chloropyridazine-3,4-diamine (CAS 932-50-3) is a heterocyclic intermediate belonging to the pyridazine class, characterized by a six-membered ring containing two adjacent nitrogen atoms and substituted with a chlorine atom at position 6 and amino groups at positions 3 and With a molecular formula of C4H5ClN4 and a molecular weight of 144.56 g/mol, it exhibits a predicted melting point range of 186–187 °C and a predicted dissociation constant (pKa) of 4.94±0.10. Its predicted logP of 0.81 and polar surface area of 78.55 Ų indicate moderate hydrophilicity suitable for oral bioavailability optimization.

Molecular Formula C4H5ClN4
Molecular Weight 144.56 g/mol
CAS No. 932-50-3
Cat. No. B3168661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyridazine-3,4-diamine
CAS932-50-3
Molecular FormulaC4H5ClN4
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=C(C(=NN=C1Cl)N)N
InChIInChI=1S/C4H5ClN4/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,6,8)(H2,7,9)
InChIKeyKUXKXCXMIJJFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyridazine-3,4-diamine (CAS 932-50-3): A Dual-Amine Heterocyclic Building Block for Targeted Synthesis and Medicinal Chemistry


6-Chloropyridazine-3,4-diamine (CAS 932-50-3) is a heterocyclic intermediate belonging to the pyridazine class, characterized by a six-membered ring containing two adjacent nitrogen atoms and substituted with a chlorine atom at position 6 and amino groups at positions 3 and 4. With a molecular formula of C4H5ClN4 and a molecular weight of 144.56 g/mol, it exhibits a predicted melting point range of 186–187 °C and a predicted dissociation constant (pKa) of 4.94±0.10 . Its predicted logP of 0.81 and polar surface area of 78.55 Ų indicate moderate hydrophilicity suitable for oral bioavailability optimization . The compound serves primarily as a versatile scaffold in medicinal chemistry and organic synthesis, where the chlorine substituent acts as a synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions, while the dual amino groups enable regiospecific derivatization that is distinct from mono-amino pyridazine analogs .

Why Generic Substitution of 6-Chloropyridazine-3,4-diamine with Unsubstituted Pyridazine Diamines Fails to Meet Procurement Specifications


In-class compounds such as pyridazine-3,4-diamine (CAS 61070-98-2) cannot be simply interchanged with 6-chloropyridazine-3,4-diamine because the chloro substituent imparts quantifiable differences in ionization state, reactivity, and synthetic utility. The chlorine atom at position 6 exerts an electron-withdrawing effect that lowers the pKa of the amino groups by approximately 1.47 log units relative to the unsubstituted parent, shifting the compound's protonation state at physiological pH . This altered basicity directly affects solubility, membrane permeability, and binding interactions in biological assays. Furthermore, the chlorine atom provides a distinct synthetic handle for regioselective functionalization via palladium-catalyzed cross-coupling reactions that is entirely absent in the non-halogenated analog [1]. These differences preclude simple substitution and necessitate rigorous verification of structural identity, physicochemical properties, and functional performance for procurement decisions.

6-Chloropyridazine-3,4-diamine Quantitative Differentiation Guide: Evidence-Based Selection Criteria Against Closest Analogs


pKa Modulation: 6-Chloro Substituent Reduces Basicity by 1.47 Log Units vs. Unsubstituted 3,4-Diaminopyridazine

The predicted pKa of 6-chloropyridazine-3,4-diamine is 4.94±0.10, compared to 6.41±0.10 for the unsubstituted pyridazine-3,4-diamine (CAS 61070-98-2), representing a decrease of 1.47 log units . This difference shifts the ionization equilibrium at pH 7.4: the 6-chloro derivative exists predominantly in its neutral free-base form (approximately 99.7% neutral), whereas the unsubstituted analog would be significantly protonated (approximately 9% ionized) . Such altered speciation can critically impact aqueous solubility, passive membrane permeability, and target binding in biochemical and cellular settings.

pKa ionization state solubility permeability

Lipophilicity Parity: 6-Chloro Substitution Does Not Significantly Alter logP Relative to the Unsubstituted Diamine

The predicted logP of 6-chloropyridazine-3,4-diamine is 0.80570, which is nearly identical to that of pyridazine-3,4-diamine (logP = 0.80340) . The ΔlogP of only 0.0023 log units indicates that the introduction of the chlorine atom does not meaningfully increase overall hydrophobicity relative to the parent scaffold. This is in contrast to the significant electronic perturbation evidenced by the pKa shift, suggesting that the chloro substituent's primary differentiation lies in its electronic effects and reactivity profile rather than its impact on partition coefficients.

logP lipophilicity hydrophobicity ADME

Thermal Stability Differentiation: 6-Chloro Derivative Exhibits a Distinct Melting Point Compared to the Parent Diamine

6-Chloropyridazine-3,4-diamine has a reported melting point of 186–187 °C, while the unsubstituted pyridazine-3,4-diamine is reported to melt at 220 °C . The 33–34 °C depression in melting point is attributed to the disruption of intermolecular hydrogen bonding by the chlorine substituent, which reduces crystal lattice energy. This thermal property is relevant for storage, handling, and formulation development, where thermal behavior can influence long-term stability and processing conditions.

melting point thermal stability crystallinity storage

Optimal Procurement and Application Scenarios for 6-Chloropyridazine-3,4-diamine Based on Quantitative Differentiation Evidence


Synthesis of Kinase-Focused Libraries via Regioselective C6-Functionalization

The chlorine atom at position 6 provides a selective leaving group for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of aryl or amino substituents at this position while leaving the 3,4-diamino functionality intact. This regioselectivity is critical for constructing kinase inhibitor libraries where the pyridazine core serves as an ATP-competitive hinge binder. The differentiated pKa (4.94 vs. 6.41) and logP parity (0.81 vs. 0.80) are advantageous for achieving solubility-permeability balance in the final compounds. This scenario is supported by the quantitative pKa and logP evidence presented in Section 3 [1] .

Bioisosteric Replacement Studies in CNS Drug Discovery Programs

The moderate logP of 0.81 and polar surface area of 78.55 Ų place 6-chloropyridazine-3,4-diamine within a favorable physicochemical space for central nervous system (CNS) drug candidates. Its differentiated pKa relative to unsubstituted pyridazine diamines means that incorporating this scaffold into lead compounds will result in predominantly neutral species at physiological pH, potentially enhancing brain penetration. This application is directly supported by the pKa and logP differentiation evidence established in Section 3, Evidence Items 1 and 2 .

Multi-Gram Scale-Up for Parallel Synthesis of Dually-Decorated Pyridazine Cores

The dual amino groups at positions 3 and 4 can be sequentially or differentially protected and functionalized (e.g., via amide bond formation, reductive amination, or sulfonylation), while the chlorine atom remains available for orthogonal transformations. This orthogonal reactivity profile is a key differentiator from mono-amino pyridazines (e.g., 3-amino-6-chloropyridazine), which lack the second derivatization point. The thermal stability and melting point data from Section 3 Evidence Item 3 inform safe storage and handling protocols for bulk quantities. In absence of direct head-to-head reactivity data, the structural amenability to orthogonal derivatization is supported by the distinct pKa and the presence of two chemically nonequivalent amino groups [2].

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